molecular formula C19H25N3O4S B2969452 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide CAS No. 2097890-97-4

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide

Cat. No.: B2969452
CAS No.: 2097890-97-4
M. Wt: 391.49
InChI Key: SQFMSRXVUPQWCU-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide is a useful research compound. Its molecular formula is C19H25N3O4S and its molecular weight is 391.49. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide generally involves multi-step processes. Starting from commercially available precursors, the synthetic route typically includes:

    • The formation of 3-cyclopropyl-6-oxopyridazine through cyclization reactions.

    • Alkylation of 3-cyclopropyl-6-oxopyridazine to yield the pyridazinone intermediate.

    • Subsequent reaction with 2-bromoethylamine to introduce the ethyl moiety.

    • The final sulfonation step involves reacting the intermediate with 2-(4-ethylphenoxy)ethanesulfonyl chloride to yield the target compound.

    Reaction Conditions: Reactions usually occur under mild to moderate conditions, employing solvents like dichloromethane or tetrahydrofuran. Catalysts such as palladium or bases like sodium hydride may be used to facilitate certain steps.

  • Industrial Production Methods: On an industrial scale, the synthesis might involve:

    • Optimization of reaction conditions to improve yield and purity.

    • Utilization of continuous flow reactors for increased efficiency.

    • Implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

  • Types of Reactions it Undergoes

    • Oxidation: : Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

    • Reduction: : Can occur using reducing agents like lithium aluminum hydride or sodium borohydride.

    • Substitution: : Common reactions include nucleophilic substitution with halogens or alkyl groups.

  • Common Reagents and Conditions

    • Oxidation: : Occurs in aqueous or organic solvents at varying temperatures depending on the desired oxidation state.

    • Reduction: : Often carried out in alcohol or ether solvents under inert atmosphere to prevent oxidation.

    • Substitution: : Solvents like acetone or ethanol are typically used.

  • Major Products Formed from These Reactions

    • Oxidation: Leads to the formation of carboxylated or hydroxylated derivatives.

    • Reduction: Produces amines or alcohols depending on the starting material.

    • Substitution: Results in modified sulfonamides with diverse functional groups.

Scientific Research Applications: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide has shown potential in several research fields:

  • Chemistry: : Utilized in developing advanced synthetic methodologies and reaction mechanisms.

  • Biology: : Investigated for its role in modulating biochemical pathways and enzyme activities.

  • Medicine: : Examined as a potential therapeutic agent for its anti-inflammatory and anti-cancer properties.

  • Industry: : Used in the development of new materials and chemical processes.

Mechanism of Action

  • Mechanism by Which the Compound Exerts Its Effects: The compound exerts its effects by interacting with specific molecular targets, altering biochemical pathways, and modulating physiological responses.

  • Molecular Targets and Pathways Involved

    • Binds to enzymes such as kinases, altering their activity.

    • Modulates signaling pathways involved in cell growth, differentiation, and apoptosis.

    • Affects gene expression by interacting with transcription factors.

Comparison with Similar Compounds: When compared to other compounds with similar structures, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

  • Similar Compounds

    • N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenoxy)ethanesulfonamide: : Lacks the ethyl group on the phenoxy moiety, resulting in different reactivity and potency.

    • N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide: : The methyl substitution alters the electronic properties and interaction with molecular targets.

The compound's distinct chemical structure and versatile reactivity profile make it a valuable subject of study across multiple scientific disciplines.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(4-ethylphenoxy)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-2-15-3-7-17(8-4-15)26-13-14-27(24,25)20-11-12-22-19(23)10-9-18(21-22)16-5-6-16/h3-4,7-10,16,20H,2,5-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFMSRXVUPQWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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